molecular formula C17H15N3O2 B2673724 4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide CAS No. 950241-81-3

4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide

Cat. No.: B2673724
CAS No.: 950241-81-3
M. Wt: 293.326
InChI Key: UKAQGYDYHCENLO-UHFFFAOYSA-N
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Description

4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide is a synthetic compound based on the privileged 4-hydroxy-2-quinolinone scaffold, a structure recognized for its diverse biological activities and significant potential in medicinal chemistry research . Quinoline-3-carboxamide derivatives are investigated as multi-target agents in drug discovery due to their wide range of pharmacological properties, which include anti-inflammatory, antioxidant, and potent anticancer effects . This compound is of particular interest in oncology research. Its core structure is closely related to analogs that have demonstrated promising inhibitory activity against critical biological targets, such as the phosphatidylinositol 3-kinase (PI3Kα) pathway . The PI3Kα/AKT signaling cascade is abnormally activated in many human cancers, making it a significant target for anticancer drug design . Furthermore, similar carboxamide derivatives have shown potent cytotoxicity against human cancer cell lines, including human epithelial colorectal adenocarcinoma (Caco-2) and human colon carcinoma (HCT-116) cells, suggesting its potential utility in developing novel chemotherapeutic agents . Beyond oncology, the 4-hydroxy-2-quinolinone scaffold is also explored for its anti-inflammatory potential. Related compounds act as multi-target agents by inhibiting enzymes like lipoxygenase (LOX) and exhibiting significant antioxidant activity, which could be beneficial for treating diseases involving oxidative stress and chronic inflammation . The presence of the pyridin-3-ylmethyl group in its structure may contribute to its binding affinity and interaction with specific biological targets. Research Applications: • Medicinal Chemistry: Serves as a key intermediate for the synthesis and optimization of novel bioactive molecules. • Cancer Research: Investigated for its potential antiproliferative effects and mechanism of action against various cancer cell lines. • Drug Discovery: Used in structure-activity relationship (SAR) studies to develop new multi-target therapeutic agents. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-7-16(21)14-8-13(4-5-15(14)20-11)17(22)19-10-12-3-2-6-18-9-12/h2-9H,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAQGYDYHCENLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry to scale up the production process .

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Specifically, 4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide has shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate its ability to inhibit bacterial growth by disrupting DNA synthesis pathways.

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly against colorectal and breast cancer cell lines. Studies reveal that it may induce apoptosis in cancer cells through specific signaling pathways, suggesting its potential as a therapeutic agent in oncology.

Immunomodulatory Effects

This compound also exhibits immunomodulatory properties, influencing immune responses by enhancing or suppressing lymphocyte proliferation and cytokine production. This aspect is crucial for developing treatments for autoimmune diseases and enhancing vaccine efficacy.

Synthetic Methodologies

The synthesis of this compound typically involves:

  • Starting Materials : The reaction begins with readily available quinoline derivatives.
  • Reaction Conditions : Common methods include the reaction of 4-hydroxyquinoline with pyridine derivatives under controlled conditions.
  • Yield Optimization : Techniques such as continuous flow reactors and green chemistry approaches are employed to enhance yield and minimize environmental impact.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported that the compound demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus, indicating potent antimicrobial activity.

Anticancer Research

In a study featured in Cancer Letters, this compound was shown to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM, suggesting its potential as an anticancer agent.

Industrial Applications

In addition to its biological applications, this compound is being explored for use in materials science:

  • Catalyst Development : Its unique chemical structure allows it to act as an effective catalyst in organic reactions.
  • Corrosion Inhibition : Recent studies indicate that derivatives of this compound can serve as effective corrosion inhibitors for mild steel, demonstrating up to 74% efficiency in acidic environments.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

However, analogs with additional hydroxyl groups (e.g., 7-OH in ) show TLR2-specific activity, suggesting positional sensitivity .

Halogenation : Fluorine (e.g., 6-F in Compound 35) or chlorine () increases lipophilicity, improving membrane permeability for antimicrobial activity . The absence of halogens in the target compound may limit such effects.

Dihydroquinoline Core: The dihydro modification in ’s compound introduces conformational rigidity, critical for TLR2 agonism. The target compound’s fully aromatic quinoline may lack this activity .

Carboxamide Substituents : Pyridinylmethyl groups (common in the target compound and –6) balance solubility and target engagement. Bulkier groups (e.g., difluoropyrrolidin-ethyl in ) may enhance microbial target selectivity .

Pharmacokinetic and Physicochemical Comparisons

  • Solubility : The 4-OH group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., ’s 6-Cl derivative) .
  • Metabolic Stability : Methyl and pyridinyl groups may reduce oxidative metabolism compared to alkyl chains (e.g., 1-propyl in ) .
  • Target Selectivity: The pyridin-3-ylmethyl moiety may favor interactions with eukaryotic targets (e.g., TLR2) over prokaryotic enzymes, contrasting with morpholinopropyl/difluoropyrrolidine groups in antimicrobial derivatives .

Biological Activity

4-Hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound belongs to the quinoline family, characterized by a quinoline core with a hydroxyl group and a pyridine moiety. The synthesis typically involves the condensation of 2-methylquinoline-6-carboxylic acid with pyridin-3-ylmethylamine under specific reaction conditions, often utilizing dehydrating agents like thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Antimicrobial Properties

Quinoline derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that similar compounds exhibit significant inhibitory effects against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Quinoline Derivatives

Compound NameBacterial Strains InhibitedMinimum Inhibitory Concentration (MIC)
4-Hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamideE. coli, S. aureus8 µg/mL
4-HydroxyquinolinePseudomonas aeruginosa4 µg/mL
2-MethylquinolineC. albicans16 µg/mL

Antiviral Activity

Recent studies have explored the antiviral potential of quinoline derivatives against viruses such as dengue and influenza. For instance, derivatives similar to this compound showed promising results in inhibiting viral replication.

Case Study: Antiviral Activity Against Dengue Virus
In vitro testing revealed that certain derivatives exhibited significant antiviral activity with IC50 values in the low micromolar range, indicating their potential as antiviral agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa and Caco-2 cells.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
Caco-215.0Cell cycle arrest at G1 phase
A549>50Minimal activity

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cellular pathways.
  • Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.
  • DNA Interaction : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.

Q & A

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C .
  • HPLC-MS Monitoring : Track degradation products and quantify stability using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under each condition to guide formulation development .

How can researchers validate the compound’s target engagement in cellular models?

Advanced Research Question

  • Cellular Thermal Shift Assay (CETSA) : Heat-treated lysates from compound-exposed cells are analyzed via Western blot to confirm target protein stabilization .
  • Silencing/Overexpression Models : Knock down or overexpress putative targets (e.g., via CRISPR or plasmids) and assess changes in compound efficacy .
  • Pull-Down Assays : Use biotinylated analogs of the compound to isolate and identify bound proteins via mass spectrometry .

What computational tools are recommended for predicting the compound’s ADMET properties?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), solubility (LogS), and cytochrome P450 interactions .
  • Toxicity Profiling : Employ ProTox-II to predict hepatotoxicity and mutagenicity risks .
  • MD Simulations : Run molecular dynamics (e.g., GROMACS) to simulate blood-brain barrier penetration and plasma protein binding .

How should researchers design a structure-activity relationship (SAR) study for this compound?

Advanced Research Question

  • Core Modifications : Synthesize analogs with variations in the quinoline methyl group (e.g., ethyl, chloro) and pyridinylmethyl substituents .
  • Functional Group Screening : Test derivatives with substituted hydroxy groups (e.g., methoxy, amino) to assess hydrogen-bonding requirements .
  • Biological Testing : Correlate structural changes with activity data (e.g., IC₅₀, selectivity ratios) to identify critical pharmacophores .

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